molecular formula C25H22ClN7O B6563701 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide CAS No. 1005712-94-6

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide

货号 B6563701
CAS 编号: 1005712-94-6
分子量: 471.9 g/mol
InChI 键: DTLAMDKPNLIZQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide” has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Synthesis Analysis

Based on previous work and in continuation of anticancer drug discovery research, this compound was designed and synthesized as a new pyrazolo[3,4-d]pyrimidine derivative .


Molecular Structure Analysis

The compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . The aliphatic –CH2 between the triazole ring and amide bond is shown singlet at δ 5.364–5.594 ppm .


Chemical Reactions Analysis

The compound was synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .


Physical And Chemical Properties Analysis

The compound has a linear formula of C30H24ClN3O2S2, a CAS Number of 613226-47-4, and a molecular weight of 558.126 .

科学研究应用

Akt Kinase Inhibition

AZD5363 is an orally bioavailable, potent inhibitor of Akt kinases. Akt (also known as protein kinase B) plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, AZD5363 interferes with key signaling pathways involved in cancer progression and other diseases. Its inhibition of Akt phosphorylation leads to downstream effects on cell growth, apoptosis, and metabolism .

Breast Cancer Treatment

AZD5363 has shown promise in breast cancer research. Preclinical studies demonstrated that this compound inhibits tumor growth in breast cancer xenograft models. By targeting Akt, AZD5363 disrupts cancer cell survival mechanisms, making it a potential therapeutic option for breast cancer patients .

Pharmacokinetics and Drug Metabolism

AZD5363 exhibits favorable preclinical drug metabolism and pharmacokinetics (DMPK) properties. These characteristics are essential for drug development, as they influence how the compound is absorbed, distributed, metabolized, and excreted in the body. Understanding DMPK helps optimize dosing regimens and ensures effective drug delivery .

Selectivity and Reduced hERG Affinity

AZD5363 demonstrates higher selectivity against the closely related AGC kinase ROCK (Rho-associated protein kinase). Selectivity is crucial to minimize off-target effects and enhance the therapeutic index. Additionally, its reduced affinity for the hERG channel reduces the risk of cardiac toxicity, a common concern in drug development .

Biomarker Modulation

In vivo studies have shown that AZD5363 leads to pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers. These biomarkers serve as indicators of cellular responses and can help assess drug efficacy. By modulating these markers, AZD5363 affects critical cellular processes .

Other Potential Applications

While breast cancer remains a primary focus, researchers are exploring AZD5363’s efficacy in other cancer types and diseases. Investigating its effects on different cell lines, animal models, and patient-derived samples may reveal additional therapeutic applications .

未来方向

The compound has shown promising results in preclinical studies, particularly in its ability to inhibit tumor growth in a breast cancer xenograft model . Future research could focus on further investigating its anticancer properties, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.

属性

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O/c1-17-13-22(30-23(34)12-5-9-18-7-3-2-4-8-18)33(31-17)25-21-15-29-32(24(21)27-16-28-25)20-11-6-10-19(26)14-20/h2-4,6-8,10-11,13-16H,5,9,12H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLAMDKPNLIZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-phenylbutanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。